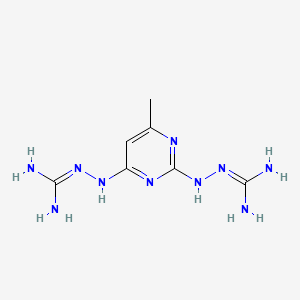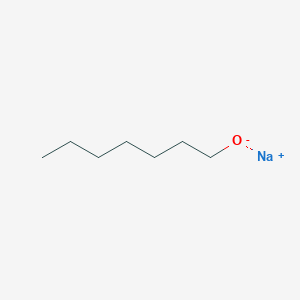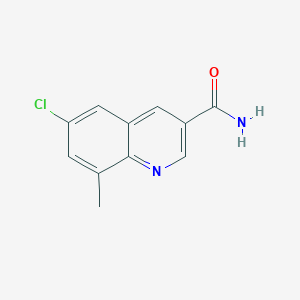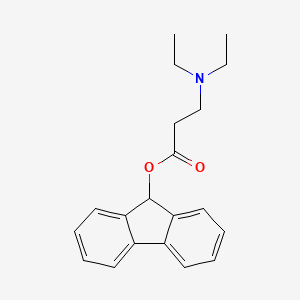
Vinyl allenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl allenyl ether is an organic compound with the molecular formula C₅H₆O It is characterized by the presence of both vinyl and allenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinyl allenyl ether can be synthesized through several methods. One common approach involves the reaction of allenyl alcohol with ethyl vinyl ether in the presence of a catalyst such as mercuric acetate. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of potassium carbonate to neutralize the mixture and extraction with diethyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Vinyl allenyl ether undergoes various chemical reactions, including:
Claisen Rearrangement: This is a key reaction where heating an allyl vinyl ether initiates a [3,3]-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds.
Substitution Reactions: this compound can react with aromatic amines in the presence of BF₃ etherate to form 1-alkoxy-tetrahydroquinaldine derivatives.
Common Reagents and Conditions:
Claisen Rearrangement: Typically requires heating to initiate the rearrangement.
Substitution Reactions: Often involve Lewis acids like BF₃ etherate.
Major Products:
Claisen Rearrangement: Produces γ,δ-unsaturated carbonyl compounds.
Substitution Reactions: Forms 1-alkoxy-tetrahydroquinaldine derivatives.
Applications De Recherche Scientifique
Vinyl allenyl ether has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of complex molecules.
Polymer Chemistry: Employed in the stereoselective polymerization of vinyl ethers to produce isotactic poly(vinyl ether)s with high degrees of isotacticity.
Material Science: The polymers derived from this compound exhibit desirable properties such as strong adhesion to polar substrates, making them suitable for engineering applications.
Mécanisme D'action
The primary mechanism of action for vinyl allenyl ether involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. The rearrangement results in the formation of a new carbon-carbon bond and the conversion of the ether into a γ,δ-unsaturated carbonyl compound .
Comparaison Avec Des Composés Similaires
Vinyl allenyl ether can be compared with other similar compounds such as:
Allyl Vinyl Ether: Undergoes similar Claisen rearrangement reactions to form unsaturated carbonyl compounds.
Vinyl Ethers: Used in various polymerization reactions and exhibit similar reactivity in the presence of catalysts.
Uniqueness: this compound is unique due to the presence of both vinyl and allenyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
4409-99-8 |
|---|---|
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-3-5-6-4-2/h4-5H,1-2H2 |
Clé InChI |
SCGQVABHLGNHJZ-UHFFFAOYSA-N |
SMILES canonique |
C=COC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)


![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
